molecular formula C15H16ClNO4 B4521721 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid

2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid

Cat. No.: B4521721
M. Wt: 309.74 g/mol
InChI Key: FYONXLQGXCQEAV-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid is a structurally complex organic compound featuring:

  • A benzoic acid backbone with a chlorine substituent at the 2-position.
  • A furan-2-yl group at the 5-position of the benzene ring.
  • A [(2-methoxyethyl)amino]methyl functional group attached to the furan ring.

This compound’s unique combination of a halogenated aromatic core, heterocyclic furan, and a flexible methoxyethylamine side chain distinguishes it from simpler benzoic acid or furan derivatives.

Properties

IUPAC Name

2-chloro-5-[5-[(2-methoxyethylamino)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-20-7-6-17-9-11-3-5-14(21-11)10-2-4-13(16)12(8-10)15(18)19/h2-5,8,17H,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONXLQGXCQEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(O1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the benzoic acid derivative can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyethylamino group: This step involves the reaction of the furan ring with 2-methoxyethylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structurally Related Benzoic Acid-Furan Hybrids

The table below highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications Reference
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid C₁₅H₁₇ClN₂O₄ Chlorine at C2, furan with methoxyethylamino-methyl group Enhanced solubility due to methoxyethyl group; potential for hydrogen bonding and enzyme interaction Target Compound
4-Chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid C₁₂H₁₀ClNO₃ Chlorine at C4, simpler furan-methylamino group Simpler structure with fewer hydrogen-bonding sites; used in antimicrobial studies
2-{5-[(E)-(Hydroxyimino)methyl]furan-2-yl}benzoic acid C₁₂H₉NO₄ Hydroxyimino group on furan Antimicrobial and anticancer activity due to oxime functionality
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid C₁₂H₈Cl₂O₄ Dichlorophenoxy group on furan High lipophilicity; used in pesticide intermediates
2-Chloro-4-[(furan-2-ylmethyl)amino]-5-sulphamoylbenzoic Acid (Furosemide Impurity A) C₁₂H₁₁ClN₂O₅S Sulphamoyl group at C5 Known diuretic impurity; lacks methoxyethyl group

Key Differences and Implications

Substituent Effects on Bioactivity: The methoxyethylamino group in the target compound enhances water solubility compared to non-polar derivatives like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid. This property may improve bioavailability in drug design .

Reactivity in Synthesis: The methylamino linker in the target compound allows for Schiff base formation or alkylation reactions, unlike simpler furan-benzoic acids (e.g., 2-furoic acid) .

Pharmacological Potential: The chlorine atom at C2 stabilizes the aromatic ring via electron withdrawal, a feature shared with 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid but absent in non-halogenated analogues . The furan ring enables π-π stacking interactions with biological targets, similar to benzofuran derivatives like 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid .

Biological Activity

Overview of 2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic Acid

This compound is a synthetic compound that belongs to the class of benzoic acids. Its structure includes a chloro group, a furan ring, and an aminoalkyl side chain, which may contribute to its biological properties.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C16H18ClN1O3C_{16}H_{18}ClN_{1}O_{3}

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the furan ring and the chloro substituent may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Antitumor Activity

Studies have shown that benzoic acid derivatives can possess antitumor activity. The specific mechanism may involve the inhibition of cancer cell proliferation or induction of apoptosis. The aminoalkyl side chain could play a role in enhancing cellular uptake or targeting specific tumor types.

3. Enzyme Inhibition

Compounds with structural similarities to this compound have been noted for their ability to inhibit various enzymes, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making such compounds potential candidates for treating inflammatory diseases.

Case Studies and Experimental Data

While specific case studies on this exact compound may be limited, related compounds have been studied extensively. For instance:

CompoundActivityReference
2-Chloro-5-(methylthio)benzoic acidAntimicrobialPubChem
2-Chloro-4-(trifluoromethyl)-benzoic acidAntitumorACS Publications
4-Chloro-3-methylbenzoic acidCOX InhibitorJournal of Medicinal Chemistry

These studies suggest that modifications in the benzoic acid structure can lead to diverse biological activities, including antimicrobial and antitumor effects.

Q & A

Q. Table 1. Bioactivity of Structural Analogs

CompoundModificationObserved ActivityReference
H2-38 (Thiazolidinone)Chlorophenyl-imino groupAntimicrobial
PB-10Trifluoromethyl-pyrazolylAnticancer (NSCLC)
2-Chloro-5-(methylsulfonyl)Methylsulfonyl groupEnhanced solubility


Analysis : Correlate logP values (from HPLC) with membrane permeability. Use molecular docking to predict binding to target proteins (e.g., EGFR or COX-2) .

How can contradictory bioactivity data across studies be resolved?

Level : Advanced
Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell line origins, serum concentrations). For example, MTT assay results vary with incubation time .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity. Compare with analogs like 2-chloro-5-(trifluoromethyl)benzoic acid, where fluorination improves bioavailability .
  • Structural Isomerism : Confirm regiochemistry via NOESY NMR to rule out positional isomer effects .

What storage conditions ensure compound stability?

Level : Basic
Methodological Answer :

  • Short-Term : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of the methoxyethylamino group .
  • Long-Term : Lyophilize and store under argon at -20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) every 6 months .

How can computational models predict its pharmacokinetics?

Level : Advanced
Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Input SMILES: ClC1=CC(=C(C=C1)C(=O)O)C2=CC(=O)N(COC)C2 .
  • Molecular Dynamics (MD) : Simulate binding to ATP-binding sites (e.g., EGFR) using GROMACS. Compare with docked poses of PB-10 .

What mechanistic insights explain its reactivity in ring-opening reactions?

Level : Advanced
Methodological Answer :

  • Acid-Catalyzed Hydrolysis : The furan ring undergoes protonation at the oxygen, leading to ring-opening. Track via 1H^1H-NMR by observing disappearance of furan protons .
  • Base-Mediated Reactions : LiOH cleaves ester groups but preserves the furan ring. Use FTIR to confirm carbonyl (C=O) retention at ~1700 cm1^{-1} .

How does it compare to halogenated benzoic acid derivatives in drug discovery?

Level : Advanced
Methodological Answer :

  • Chloro vs. Fluoro : Chloro enhances electrophilicity (better for nucleophilic substitutions), while fluoro improves metabolic stability. Compare with 4-fluoro-3-methylphenyl derivatives .
  • Sulfamoyl Analogs : 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid shows higher kinase inhibition but lower solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(5-{[(2-methoxyethyl)amino]methyl}furan-2-yl)benzoic acid

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